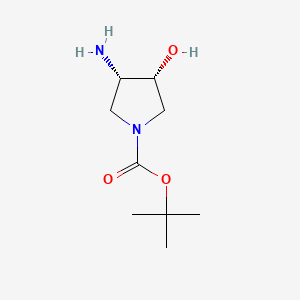
CALRETICULIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calreticulin (CALR) is a multifunctional soluble protein that binds Ca2+ ions, rendering it inactive . It is located in storage compartments associated with the endoplasmic reticulum and is considered an ER resident protein . It binds to misfolded proteins and prevents them from being exported from the endoplasmic reticulum to the Golgi apparatus . It is also involved in maintaining adequate calcium levels in organisms and functions as a chaperone to help other proteins fold correctly .
Molecular Structure Analysis
The crystal structure of the human this compound globular domain was solved at 1.55 Å resolution . Interactions of the flexible N-terminal extension with the edge of the lectin site are consistently observed, revealing a hitherto unidentified peptide-binding site . A this compound molecular zipper, observed in all crystal lattices, could further extend this site by creating a binding cavity lined by hydrophobic residues .Chemical Reactions Analysis
This compound binds to oligosaccharides containing terminal glucose residues, thereby targeting them for degradation . If "overseer" enzymes note that residues are misfolded, proteins within the rER will re-add glucose residues so that other this compound/calnexin can bind to these proteins and prevent them from proceeding to the Golgi . This leads these aberrantly folded proteins down a path whereby they are targeted for degradation .Physical And Chemical Properties Analysis
This compound is a thermostable protein with distinct structural responses to different divalent cation environments . The thermostability and the overall secondary structure content of this compound are impacted by the divalent cation environment, with the ER range of calcium concentrations enhancing stability, and calcium-depleting or high calcium environments reducing stability .Mécanisme D'action
Calreticulin binds to misfolded proteins and prevents them from being exported from the endoplasmic reticulum to the Golgi apparatus . A similar quality-control molecular chaperone, calnexin, performs the same service for soluble proteins as does this compound . Both proteins, calnexin and this compound, have the function of binding to oligosaccharides containing terminal glucose residues, thereby targeting them for degradation .
Safety and Hazards
Calreticulin expression is up-regulated during cellular transformation and is associated with disease progression in multiple types of malignancies . At the same time, it has been characterized as an important stress-response protein capable of inducing immunogenic cell death (ICD) when translocated to the cell surface .
Orientations Futures
Given the high degree of diverse functions and pro-healing effects, application of exogenous calreticulin warrants further investigation as a potential novel therapeutic option for chronic wound patients . Moreover, the overactivation of Janus kinases 2 (JAK2) by gain-of-function mutations in the JAK2, Myeloproliferative leukemia virus oncogene, or this compound genes are the most important factor in the development of Philadelphia-negative myeloproliferative neoplasms (MPNs), suggesting that development of drugs targeting mutant CALR is of great significance .
Propriétés
Numéro CAS |
154837-41-9 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




